1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the benzothiazole core followed by the introduction of the azetidine and carboxylic acid groups. Common synthetic routes include:
Knoevenagel Condensation: : This method involves the condensation of a benzothiazole derivative with an aldehyde or ketone in the presence of a base to form the corresponding benzothiazole-carboxylic acid.
Biginelli Reaction: : This multicomponent reaction involves the reaction of a benzothiazole derivative with an aldehyde, β-keto ester, and ammonia or an amine to form the benzothiazole-carboxylic acid.
Microwave Irradiation: : This technique uses microwave energy to accelerate the reaction, providing a faster and more efficient synthesis route.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the molecule.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Medicine: : The compound has shown potential as an anti-inflammatory, antibacterial, and antitumor agent. It is being studied for its use in the treatment of various diseases.
Biology: : In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions.
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: : It is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
6-bromo-4-methyl-1,3-benzothiazol-2-amine: : This compound lacks the azetidine and carboxylic acid groups, making it structurally different.
4-bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine: : This compound has a trifluoromethoxy group instead of the azetidine and carboxylic acid groups.
The presence of the azetidine and carboxylic acid groups in this compound gives it unique chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
1-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-6-2-8(13)3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDZPUGXDBEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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